molecular formula C37H65NO12 B1198138 (8S,9S)-8,9-Anhydroerythromycin-B 6,9-hemiacetal-8,9-epoxide CAS No. 43179-91-5

(8S,9S)-8,9-Anhydroerythromycin-B 6,9-hemiacetal-8,9-epoxide

Cat. No.: B1198138
CAS No.: 43179-91-5
M. Wt: 715.9 g/mol
InChI Key: GVGMVYJQAPZKRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (8S,9S)-8,9-Anhydroerythromycin-B 6,9-hemiacetal-8,9-epoxide is a complex organic molecule known for its significant biological activity. It is commonly referred to as anhydroerythromycin A . This compound is a derivative of erythromycin, a well-known antibiotic used to treat various bacterial infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of anhydroerythromycin A involves multiple steps, starting from erythromycin. The process typically includes dehydration reactions to remove water molecules and form the anhydro derivative. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the dehydration process .

Industrial Production Methods

Industrial production of anhydroerythromycin A follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Anhydroerythromycin A: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Anhydroerythromycin A: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of anhydroerythromycin A involves binding to the bacterial ribosome, inhibiting protein synthesis. This action effectively stops bacterial growth and replication. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .

Comparison with Similar Compounds

Anhydroerythromycin A: is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:

These compounds share a similar macrolide structure but differ in their specific functional groups and biological activities.

Properties

CAS No.

43179-91-5

Molecular Formula

C37H65NO12

Molecular Weight

715.9 g/mol

IUPAC Name

11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-(5-hydroxy-3-methoxy-3,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.3.1.01,14]hexadecan-7-one

InChI

InChI=1S/C37H65NO12/c1-14-26-19(3)27(40)22(6)37-36(10,50-37)17-35(9,49-37)30(48-32-28(41)24(38(11)12)15-18(2)44-32)20(4)29(21(5)31(42)46-26)47-33-34(8,43-13)16-25(39)23(7)45-33/h18-30,32-33,39-41H,14-17H2,1-13H3

InChI Key

GVGMVYJQAPZKRR-UHFFFAOYSA-N

SMILES

CCC1C(C(C(C23C(O2)(CC(O3)(C(C(C(C(C(=O)O1)C)OC4C(CC(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)O)C

Canonical SMILES

CCC1C(C(C(C23C(O2)(CC(O3)(C(C(C(C(C(=O)O1)C)OC4C(CC(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)O)C

Synonyms

(8S,9S)-8,9-anhydroerythromycin-B 6,9-hemiacetal-8,9-epoxide

Origin of Product

United States

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